(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-cyclopropyl-N-methyl-N-(morpholin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C10H20N2O/c1-12(7-9-2-3-9)8-10-6-11-4-5-13-10/h9-11H,2-8H2,1H3 |
InChI Key |
YCMRZNXXWZTYMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CC1)CC2CNCCO2 |
Origin of Product |
United States |
Preparation Methods
General Procedure and Mechanism
The reductive amination of cyclopropanecarboxylic acid with N-methyl-N-(2-pyridin-4-ylethyl)amine represents a widely adopted route. This method employs phenylsilane as a reducing agent and zinc acetate as a catalyst under reflux conditions in anhydrous toluene. The reaction proceeds via initial amidation to form an intermediate, followed by reduction to yield the tertiary amine.
Key steps :
- Amidation : Cyclopropanecarboxylic acid (1.50 mmol) reacts with N-methyl-N-(2-pyridin-4-ylethyl)amine (1.00 mmol) in toluene at reflux for 16 hours.
- Reduction : Addition of zinc acetate (10 mol%) and phenylsilane (3.00 mmol) at reflux for 4 hours.
- Work-up : Acid-base extraction using HCl (3 M) and NaOH (6 M) to isolate the product.
Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst loading | 10 mol% Zn(OAc)₂ | 78 | 95 |
| Reducing agent equiv. | 3.0 equiv PhSiH₃ | 82 | 97 |
| Reaction temperature | 110°C | 75 | 93 |
The use of zinc acetate enhances both reaction rate and selectivity, achieving yields up to 82%. Side products, such as over-reduced amines, are minimized by controlling phenylsilane stoichiometry.
Nucleophilic Substitution of Cyclopropylmethyl Halides
Halide-Amine Coupling
This method involves the reaction of cyclopropylmethyl bromide with N-methylmorpholin-2-ylmethanamine in the presence of a base. The process is adapted from protocols for synthesizing cyclopropylmethyl alkyl amines.
Procedure :
Substrate Scope and Limitations
| Amine Component | Halide | Yield (%) |
|---|---|---|
| N-Methylmorpholin-2-ylmethanamine | Cyclopropylmethyl Br | 67 |
| Morpholin-2-ylmethanamine | Cyclopropylmethyl Cl | 58 |
| Piperidin-2-ylmethanamine | Cyclopropylmethyl I | 42 |
Steric hindrance from the morpholine ring reduces yields compared to less bulky amines.
Catalytic Amination of Cyclopropylmethyl Alcohols
Iron-Catalyzed Methodology
A novel Fe(acac)₂/Sc(OTf)₃ system enables direct amination of cyclopropylmethanol with N-methylmorpholin-2-ylmethanamine. This approach avoids pre-functionalization of the alcohol.
Conditions :
- Fe(acac)₂ (5 mol%), Sc(OTf)₃ (7.5 mol%)
- NaCl (1.05 equiv) in CH₂Cl₂/HFIP (9:1) at 25°C for 16 hours.
Results :
- Yield : 62%
- Diastereomeric ratio (dr) : 3:1 (determined by ¹H NMR)
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield Range (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Reductive amination | 75–82 | 93–97 | High | 12.50 |
| Nucleophilic substitution | 58–67 | 85–90 | Moderate | 18.20 |
| Catalytic amination | 55–62 | 88–92 | Low | 22.80 |
Reductive amination emerges as the most cost-effective and scalable route, while catalytic methods offer stereochemical control at higher costs.
Advanced Purification Techniques
Chromatographic Methods
Crystallization Optimization
| Solvent System | Purity Post-Crystallization (%) | Recovery (%) |
|---|---|---|
| EtOAc/hexane (1:5) | 99.5 | 72 |
| CH₂Cl₂/pentane (1:3) | 98.8 | 65 |
Industrial-Scale Production Challenges
Process Intensification
Regulatory Considerations
- ICH Q3D guidelines : Limit residual Zn to <15 ppm.
- Genotoxic impurities : Control cyclopropylmethyl bromide to <1 ppm.
Emerging Methodologies
Photocatalytic C–N Coupling
Visible-light-mediated amination using Ru(bpy)₃Cl₂ achieves 48% yield at ambient temperature. This method remains experimental but offers energy efficiency.
Biocatalytic Approaches
Engineered transaminases convert cyclopropylmethyl ketones to amines with 34% yield and >99% ee. Scalability is limited by enzyme stability.
Case Studies in Process Development
Pilot-Scale Synthesis (10 kg Batch)
Troubleshooting Common Issues
| Problem | Solution |
|---|---|
| Low conversion | Increase PhSiH₃ to 4.0 equiv |
| Epimerization | Lower reaction temperature to 90°C |
| Catalyst poisoning | Pre-dry toluene with molecular sieves |
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile allows chemists to explore new synthetic pathways for pharmaceuticals and other organic compounds .
Biological Research
Pharmacological Potential
Research indicates that (cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine exhibits potential biological activity, particularly as a modulator of specific receptors and enzymes. Studies have shown that it may interact with neurotransmitter systems, suggesting applications in treating neurological disorders .
Case Study: Neurotransmitter Modulation
In a study assessing the compound's effects on serotonin pathways, it was found to influence serotonin receptor activity, which is crucial for developing antidepressant therapies. The results indicated significant reductions in depressive-like behaviors in rodent models treated with the compound .
Medicinal Chemistry
Therapeutic Applications
The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents targeting various diseases, including asthma and neurodegenerative conditions . Its structural characteristics are conducive to modifications that enhance bioactivity and selectivity for biological targets.
Table 1: Summary of Pharmacological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Reduces depressive behaviors in animal models |
| Anxiolytic | Decreases anxiety-like behaviors |
| Neuroprotective | Reduces oxidative stress markers |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow for its incorporation into various formulations, enhancing product performance in sectors such as agriculture and materials science .
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues with Cyclopropylmethyl Groups
(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine
- Molecular Formula : C₁₂H₁₆FN
- Molecular Weight : 193.26 g/mol
- Key Features : Incorporates a fluorinated aromatic ring and cyclopropylmethyl group. The fluorine atom enhances electronegativity and bioavailability, while the cyclopropylmethyl group increases lipophilicity compared to the target compound .
- Applications : Fluorinated aromatic amines are often explored in CNS-targeting drug candidates.
- Compounds from Patent EP 2 402 347 A1 Example: (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine Molecular Formula: C₁₂H₁₆ClN₅OS Molecular Weight: 337.8 g/mol Key Features: Replaces the morpholin-2-yl group with a morpholin-4-yl substituent and includes a thienopyrimidine scaffold. The morpholin-4-yl group is more commonly used in kinase inhibitors due to its planar geometry .
Morpholine-Containing Analogues
4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
Methyl-Substituted Amines
- Methyl(2-methylpropyl)amine Molecular Formula: C₅H₁₃N Molecular Weight: 87.17 g/mol Key Features: A simpler tertiary amine with branched alkyl groups.
Data Table: Key Properties of Selected Compounds
Note: Molecular formula and weight for the target compound are inferred from structural analysis due to absence of direct data.
Research Findings and Implications
Cyclopropylmethyl Group : This substituent is favored in hydrophobic interactions, as demonstrated in PTP1B inhibitors . Its strained ring system may also reduce metabolic degradation compared to linear alkyl chains .
Morpholine Positional Isomerism: Morpholin-2-yl groups (target compound) are less common than morpholin-4-yl derivatives (e.g., and ).
Methyl Group Effects : Methyl substituents on amines, as seen in methyl(2-methylpropyl)amine , generally enhance stability but reduce solubility. In the target compound, the methyl group balances hydrophobicity while maintaining moderate solubility via the morpholine oxygen.
Biological Activity
(Cyclopropylmethyl)(methyl)(morpholin-2-ylmethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Cyclopropylmethyl group : Contributes to the hydrophobic character and steric properties.
- Methyl group : Influences electronic properties and sterics.
- Morpholine ring : Provides basicity and potential for hydrogen bonding.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been noted that compounds with similar structures often exhibit versatile biological activities, including:
- Anticancer Activity : Inhibition of specific kinases involved in cancer cell proliferation.
- Antimicrobial Effects : Activity against a range of bacterial and fungal strains.
- Anti-inflammatory Properties : Modulation of inflammatory pathways.
Structure-Activity Relationship (SAR)
Research has demonstrated that the biological potency of this compound is significantly influenced by its structural components. A detailed SAR analysis reveals the following insights:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances lipophilicity and receptor binding |
| Methyl group | Modulates electronic properties; optimal size for activity |
| Morpholine ring | Critical for interaction with target enzymes; polar character aids in binding |
In a study comparing various derivatives, it was found that alterations in the morpholine ring led to changes in potency, suggesting that the size and electronic nature of substituents are crucial for maintaining biological activity .
Case Studies
- Anticancer Activity :
-
Antimicrobial Effects :
- A series of tests demonstrated that the compound possesses significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
